molecular formula C14H23N3OS B7591305 (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone

(5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone

Cat. No. B7591305
M. Wt: 281.42 g/mol
InChI Key: JZFHJVLNEAUHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone, also known as PPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPM is a small molecule inhibitor that has been shown to have activity against a variety of disease targets, including cancer, inflammation, and autoimmune disorders. In

Mechanism of Action

(5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone is a small molecule inhibitor that targets a specific enzyme or protein in the body. The exact mechanism of action of (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone is not fully understood, but it is believed to inhibit the activity of a protein called STAT3. STAT3 is a transcription factor that plays a key role in cell growth and survival, and is often overexpressed in cancer cells. By inhibiting the activity of STAT3, (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and physiological effects:
(5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and modulate the immune system. Additionally, (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone has been found to have antioxidant effects, making it a potential treatment for oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone in lab experiments is its specificity. (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone targets a specific enzyme or protein, making it a useful tool for studying the function of that protein. Additionally, (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone has been found to have low toxicity in animal studies, making it a safer alternative to other small molecule inhibitors. However, one limitation of using (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone in lab experiments is its complex synthesis process, which can make it difficult and expensive to obtain.

Future Directions

There are several potential future directions for research on (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone. One area of focus is the development of (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone in clinical trials, with the goal of developing it into a viable treatment option for cancer, inflammation, and autoimmune disorders.

Synthesis Methods

(5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone is synthesized through a multistep process involving the reaction of 2,4-dichloro-5-nitropyrazole with 2-isopropylthiomorpholine, followed by reduction and acylation. The final product is obtained through purification using column chromatography. The synthesis of (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

(5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have activity against a variety of disease targets, including cancer, inflammation, and autoimmune disorders. (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis. (5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone has also been found to have immunomodulatory effects, making it a potential treatment for autoimmune disorders.

properties

IUPAC Name

(5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-9(2)11-7-12(16-15-11)14(18)17-5-6-19-13(8-17)10(3)4/h7,9-10,13H,5-6,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFHJVLNEAUHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCS1)C(=O)C2=NNC(=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-propan-2-yl-1H-pyrazol-3-yl)-(2-propan-2-ylthiomorpholin-4-yl)methanone

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